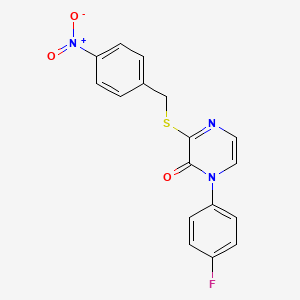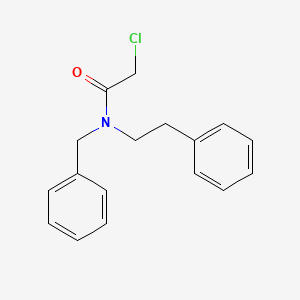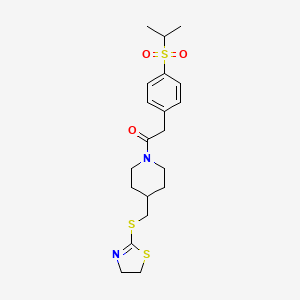
2,6-difluoro-N-(4-morpholinophenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Difluoro-N-(4-morpholinophenyl)benzenecarboxamide, also known as 4-Morpholinophenyl 2,6-difluorobenzamide or M2FB, is a compound commonly used in scientific research. It has a wide range of applications, from being used in the synthesis of pharmaceuticals to being used as a therapeutic agent in the treatment of certain diseases.
Scientific Research Applications
Synthesis and Crystal Structure
- 2,6-difluoro-N-(4-morpholinophenyl)benzenecarboxamide has been utilized in the synthesis of compounds with potential anticancer properties. One such compound, synthesized using a process involving condensation with 1-isocyanato-2-(trifluoromethoxy)benzene, demonstrated effective inhibition of cancer cell proliferation (Lu et al., 2017).
- Another study involved the synthesis of a similar compound, showcasing distinct inhibitory capacity against A549 and BGC-823 cancer cell lines (Ji et al., 2018).
Potential Applications in Molecular Libraries
- The compound has been used in the synthesis of fluorinated morpholine-containing benzamide derivatives, which showed potent antifungal and antibacterial activity, suggesting its potential for developing new antimicrobial agents (Patharia et al., 2020).
Involvement in Novel Copolymeric Systems
- It has been incorporated into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties. These systems were investigated for their utility in ultraviolet-curable pigmented coatings (Angiolini et al., 1997).
Use in Synthesis of Biodegradable Polyesteramides
- The compound contributed to the synthesis of polyesteramides with protected pendant functional groups, highlighting its role in developing materials with potential biomedical applications (Veld et al., 1992).
Applications in Fluorinated Heterocycles
- Research on fluorinated heterocycles, vital in pharmaceutical and agrochemical industries, has utilized derivatives of 2,6-difluoro-N-(4-morpholinophenyl)benzenecarboxamide in synthesizing diverse fluorinated structures (Wu et al., 2017).
Contribution to Novel Sulfonamide Derivatives
- This compound was used in the synthesis of novel sulfonamide derivatives exhibiting cytotoxic activity against cancer cell lines, further emphasizing its relevance in anticancer research (Ghorab et al., 2015).
properties
IUPAC Name |
2,6-difluoro-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-2-1-3-15(19)16(14)17(22)20-12-4-6-13(7-5-12)21-8-10-23-11-9-21/h1-7H,8-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXYFVZSCVCBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(4-morpholinophenyl)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)
![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)
![8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2407143.png)


![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)




